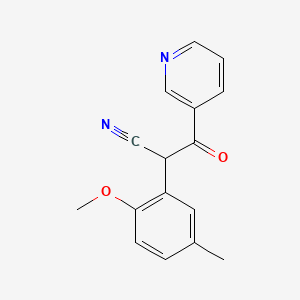
2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several scientific research applications:
Biology: The compound may be used in the study of biological pathways and interactions, especially those involving nitrile and pyridine groups.
Industry: It can be used in the production of advanced materials and chemicals, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism by which 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-Methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-2-yl)propanenitrile
Uniqueness
2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions. Additionally, the position of the pyridine ring can affect the compound’s coordination properties and biological activity.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-6-15(20-2)13(8-11)14(9-17)16(19)12-4-3-7-18-10-12/h3-8,10,14H,1-2H3 |
InChI Key |
KLXQXYRIXKFUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C#N)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















